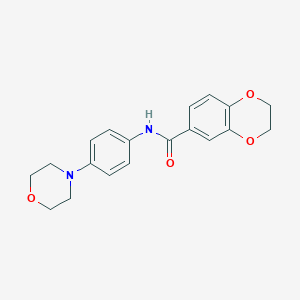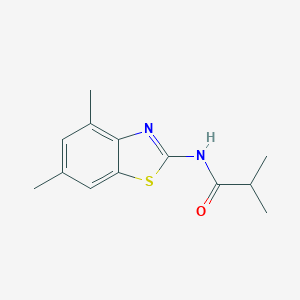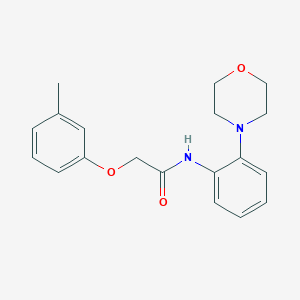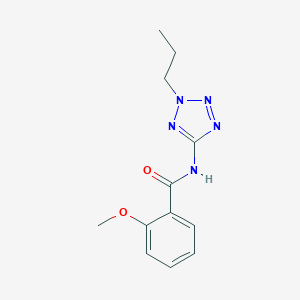![molecular formula C16H15F3N2O2S B509270 N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide CAS No. 402481-36-1](/img/structure/B509270.png)
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a morpholine ring, a trifluoromethyl group, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The trifluoromethyl group can be introduced using trifluoromethyl ketones, which are valuable synthetic targets due to their stability and reactivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide involves its interaction with various molecular targets. The morpholine ring can inhibit enzymes like 5-lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(morpholin-4-yl)phenyl]thiophene-2-carboxamide
- N-[2-(piperidin-4-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide
- N-[2-(morpholin-4-yl)-5-(methyl)phenyl]thiophene-2-carboxamide
Uniqueness
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it more effective in certain biological applications compared to its analogs.
Eigenschaften
CAS-Nummer |
402481-36-1 |
|---|---|
Molekularformel |
C16H15F3N2O2S |
Molekulargewicht |
356.4g/mol |
IUPAC-Name |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H15F3N2O2S/c17-16(18,19)11-3-4-13(21-5-7-23-8-6-21)12(10-11)20-15(22)14-2-1-9-24-14/h1-4,9-10H,5-8H2,(H,20,22) |
InChI-Schlüssel |
MJGRYXZSQLEYFL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CS3 |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B509191.png)

![2-(4-methoxyphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B509204.png)

![N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B509217.png)
![N-[4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B509219.png)
![N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B509224.png)
![N-[(4-acetamidophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B509231.png)
![Ethyl 4-cyano-5-{[(4-methoxyphenoxy)acetyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B509244.png)
![N-{4-[(Benzofuran-2-carbonyl)-amino]-3-methyl-phenyl}-2-chloro-nicotinamide](/img/structure/B509249.png)
![5-bromo-N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B509251.png)

![2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B509264.png)

